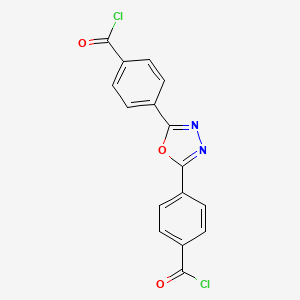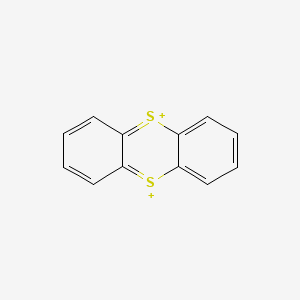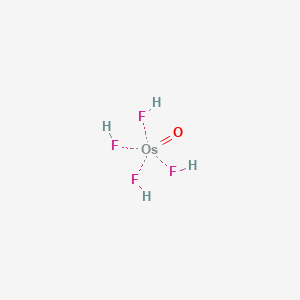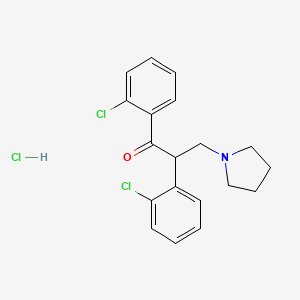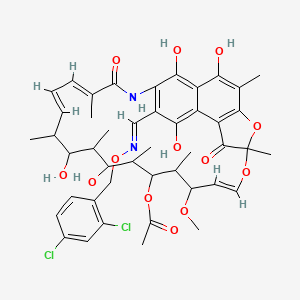
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a variety of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime typically involves the modification of the rifamycin backbone. The process begins with the formation of 3-Formylrifamycin SV, which is then subjected to oximation with O-(2,4-dichlorobenzyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully monitored and optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Carboxyrifamycin SB O
Propriétés
Numéro CAS |
41970-84-7 |
|---|---|
Formule moléculaire |
C45H52Cl2N2O13 |
Poids moléculaire |
899.8 g/mol |
Nom IUPAC |
[(9E,19E,21E)-26-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H52Cl2N2O13/c1-20-11-10-12-21(2)44(57)49-35-29(18-48-60-19-27-13-14-28(46)17-30(27)47)39(54)32-33(40(35)55)38(53)25(6)42-34(32)43(56)45(8,62-42)59-16-15-31(58-9)22(3)41(61-26(7)50)24(5)37(52)23(4)36(20)51/h10-18,20,22-24,31,36-37,41,51-55H,19H2,1-9H3,(H,49,57)/b11-10+,16-15+,21-12+,48-18+ |
Clé InChI |
HHDQKHDVAIVVHN-RLUKWPAWSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC5=C(C=C(C=C5)Cl)Cl)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC5=C(C=C(C=C5)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


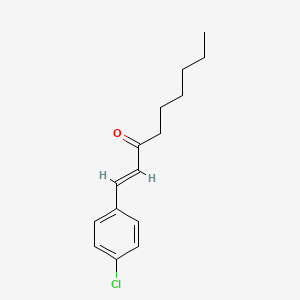
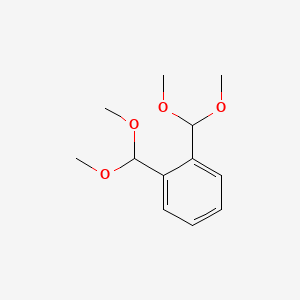
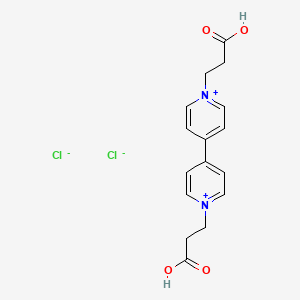
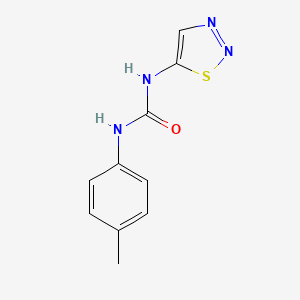

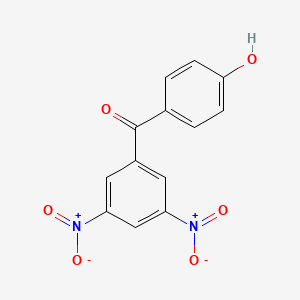
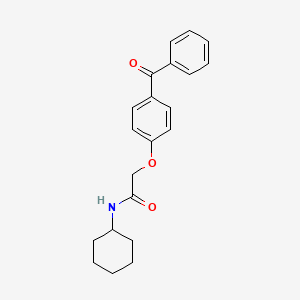

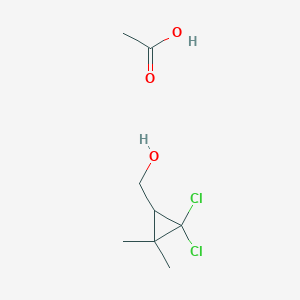
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
